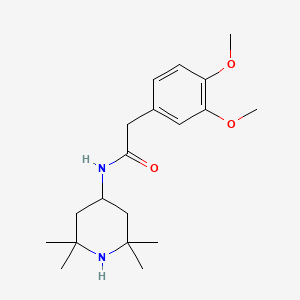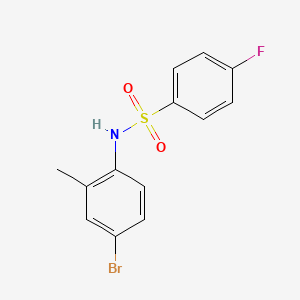![molecular formula C19H15N3O2S B5782662 N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5782662.png)
N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide, also known as NAPAm, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NAPAm is a synthetic compound that belongs to the class of thiosemicarbazones and has a molecular weight of 365.47 g/mol.
Mécanisme D'action
The mechanism of action of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide is not yet fully understood. However, it is believed that N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide exerts its anti-cancer effects by inducing apoptosis in cancer cells. N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide in lab experiments is its low toxicity profile. N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide has been shown to have minimal toxicity in vitro and in vivo, making it a safe candidate for further research. However, one of the limitations of using N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide in the treatment of various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide and to identify potential targets for its anti-cancer effects.
Méthodes De Synthèse
The synthesis of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide involves the condensation of 2-aminobenzoyl hydrazine with 1-naphthaldehyde followed by the reaction with thiosemicarbazide. The resulting product is then purified through recrystallization to obtain pure N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide.
Applications De Recherche Scientifique
N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide has shown promising results in various scientific research applications. It has been studied extensively for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c20-17(23)15-9-3-4-11-16(15)21-19(25)22-18(24)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,20,23)(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFZGIQNGUKDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)acetamide](/img/structure/B5782593.png)

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5782611.png)
![3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5782635.png)

![methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782653.png)



![2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5782680.png)
![N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5782684.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5782686.png)
![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5782692.png)